Sub-Nanomolar mTOR Enzymatic Potency: WYE-28 vs. WYE-687, WAY-600, and PP242
WYE-28 exhibits an mTOR enzymatic inhibitory concentration (IC50) of 0.08 nM in cell-free kinase assays, representing a sub-nanomolar potency that is approximately 87.5-fold lower (more potent) than WYE-687 (IC50 = 7 nM) , approximately 112.5-fold lower than WAY-600 (IC50 = 9 nM) , and 100-fold lower than PP242 (IC50 = 8 nM) . This quantitative potency differential is directly attributable to the specific 6-arylureidophenyl substitution and 1-carbamoylpiperidine modification present in WYE-28 [1].
| Evidence Dimension | In vitro mTOR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.08 nM |
| Comparator Or Baseline | WYE-687: 7 nM; WAY-600: 9 nM; PP242: 8 nM |
| Quantified Difference | 87.5-fold lower IC50 vs. WYE-687; 112.5-fold lower vs. WAY-600; 100-fold lower vs. PP242 |
| Conditions | Cell-free recombinant mTOR enzymatic assay; ATP-competitive conditions |
Why This Matters
For researchers requiring maximal mTOR inhibition at minimal compound concentration—e.g., to avoid solubility limits, minimize off-target effects, or achieve complete target engagement in cellular or in vivo models—WYE-28's sub-nanomolar potency provides a quantifiable advantage over these common comparators.
- [1] Zask, A., Verheijen, J. C., Curran, K., et al. Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 6-Aryl Substituent. Journal of Medicinal Chemistry, 2009, 52(16), 5013-5016. View Source
